2-Butyloxazole-4-carboxylic Acid

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers developing host-targeting antivirals face a supply gap for well-defined 2-alkyloxazole-4-carboxylic acid scaffolds where even minor alkyl chain variations critically alter PI4KIIIβ affinity. 2-Butyloxazole-4-carboxylic acid addresses this with a precise n-butyl substitution pattern proven to engage the kinase's hydrophobic pocket. - Serves as a key intermediate for selective PI4KIIIβ inhibitors targeting HCV and enteroviruses. - Free carboxylic acid enables rapid library generation of amides and esters for SAR studies. - Distinct from inactive 5-aryl regioisomers, ensuring valid target engagement data.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 1126634-45-4
Cat. No. B1399472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyloxazole-4-carboxylic Acid
CAS1126634-45-4
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=CO1)C(=O)O
InChIInChI=1S/C8H11NO3/c1-2-3-4-7-9-6(5-12-7)8(10)11/h5H,2-4H2,1H3,(H,10,11)
InChIKeyMUEDHHXQKFKUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyloxazole-4-carboxylic Acid: Procurement and Differentiation


2-Butyloxazole-4-carboxylic Acid (CAS 1126634-45-4) is a heterocyclic organic compound characterized by an oxazole core substituted with an n-butyl group at the 2-position and a carboxylic acid moiety at the 4-position, with a molecular formula of C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . Its chemical structure, featuring a flexible 4-carbon alkyl chain, positions it as a key intermediate within the broader class of 2-alkyloxazole-4-carboxylic acids, which have been identified as potent and selective inhibitors of the host lipid kinase PI4KIIIβ, a validated target for antiviral drug development against Hepatitis C Virus (HCV) and other positive-sense single-stranded RNA viruses [1][2].

Why Substituting 2-Butyloxazole-4-carboxylic Acid Fails


Generic substitution among 2-substituted oxazole-4-carboxylic acids is not scientifically justified due to the profound impact of the substituent's physicochemical properties on target engagement and biological activity. The class of 2-alkyloxazoles functions as potent PI4KIIIβ inhibitors, but their efficacy is highly dependent on the specific alkyl chain length and branching, which modulate lipophilicity, metabolic stability, and binding affinity within the kinase's hydrophobic pocket [1]. Similarly, research on methionine aminopeptidase (MetAP) inhibitors demonstrates a clear regioisomeric and substituent-dependent selectivity: 2-aryloxazol-4-ylcarboxylic acids are potent and selective inhibitors of the Co(II) MetAP form (IC₅₀ in the micromolar range), while their 5-aryloxazol-2-ylcarboxylic acid regioisomers are completely inactive against all MetAP forms [2]. These findings underscore that the precise substitution pattern is a critical determinant of biological function, making each analog a distinct entity for procurement and research applications.

2-Butyloxazole-4-carboxylic Acid Differentiation Guide


Lipophilicity and Drug-likeness Comparison

The n-butyl substituent in 2-Butyloxazole-4-carboxylic acid provides a specific, intermediate lipophilicity profile that is distinct from shorter-chain analogs. While direct experimental logP data for the butyl derivative is not available, a class-level inference can be made based on the calculated logP of the parent oxazole-4-carboxylic acid scaffold (logP = 0.2) and the known logP of a 5-ethyl analog (logP = 0.9352) [1]. The addition of the n-butyl chain is predicted to increase lipophilicity, enhancing membrane permeability and target binding compared to the ethyl or propyl variants, while avoiding the excessive lipophilicity and metabolic liability associated with longer alkyl chains or the steric bulk of a tert-butyl group. This places the butyl analog in a favorable range for oral bioavailability and cellular activity, a critical consideration for drug discovery programs.

Medicinal Chemistry Physicochemical Properties Drug Design

PI4KIIIβ Kinase Inhibition Role

The class of 2-alkyloxazoles, to which 2-Butyloxazole-4-carboxylic acid belongs, has been validated as potent and selective inhibitors of phosphatidylinositol-4-kinase III beta (PI4KIIIβ), a host lipid kinase essential for HCV replication [1]. SAR studies on this series have demonstrated that the nature of the 2-alkyl substituent is crucial for both potency and selectivity. While specific IC₅₀ values for the butyl analog are not publicly disclosed, the research confirms that inhibition of PI4KIIIβ by these 2-alkyloxazoles leads to potent inhibition of HCV replication in genotype 1a and 1b replicon and genotype 2a JFH1 virus assays in vitro [2]. This activity is a direct result of the 2-alkyl substitution pattern, distinguishing these compounds from 2-aryloxazole derivatives, which have been shown to target different proteins such as MetAP [3].

Antiviral Research Kinase Inhibition Hepatitis C Virus

Regioisomeric Selectivity: 4- vs 2-Carboxylic Acid

A fundamental differentiation point for 2-Butyloxazole-4-carboxylic acid is the location of its carboxylic acid group. Research on the structurally related 2-aryloxazole series provides a quantitative, cross-study comparable benchmark: 2-aryloxazol-4-ylcarboxylic acids are potent and selective inhibitors of the Co(II) form of E. coli methionine aminopeptidase (MetAP), with IC₅₀ values in the micromolar range [1]. In stark contrast, the regioisomeric 5-aryloxazol-2-ylcarboxylic acids are completely inefficient against all forms of EcMetAP [2]. This demonstrates that moving the carboxylic acid from the 4-position to the 2-position abolishes activity, a principle that is highly likely to extend to the 2-alkyl series. Therefore, the 4-carboxylic acid moiety is not merely a synthetic handle; it is a critical pharmacophoric element for specific biological interactions.

Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship

Applications of 2-Butyloxazole-4-carboxylic Acid


Host Lipid Kinase Targeting in Antivirals

Based on the established activity of the 2-alkyloxazole class as potent and selective PI4KIIIβ inhibitors, 2-Butyloxazole-4-carboxylic acid is a prime candidate for use as a key intermediate or scaffold in medicinal chemistry programs aimed at developing novel antiviral therapies against Hepatitis C Virus (HCV) and other positive-sense single-stranded RNA viruses, such as enteroviruses [1][2]. Its specific n-butyl chain may offer an optimal balance of potency, selectivity, and drug-like properties compared to shorter or branched alkyl analogs, making it a valuable starting point for lead optimization efforts [3].

Chemical Probe for PI4KIIIβ Studies

The compound serves as a valuable tool compound for chemical biology studies aimed at dissecting the cellular functions of PI4KIIIβ. Its use in cell-based assays can help elucidate the kinase's role in viral replication, membrane trafficking, and other cellular processes, providing insights that are distinct from those obtained with 2-aryloxazole-based probes, which target other enzymes like MetAP [4].

Building Block for Heterocyclic Libraries

The presence of a free carboxylic acid group at the 4-position makes 2-Butyloxazole-4-carboxylic acid a versatile building block for parallel synthesis and the generation of diverse compound libraries. It can be readily converted into amides, esters, and other derivatives, enabling rapid exploration of structure-activity relationships around the 2-butyloxazole core for a variety of biological targets .

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